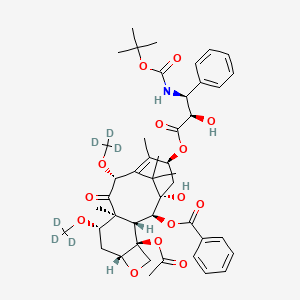
Ethyl Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docetaxel is an antineoplastic agent used in the management of multiple metastatic and non-resectable tumor types . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .
Synthesis Analysis
Docetaxel is synthesized by a 34-step total synthesis process. Inter- and intramolecular radical coupling reactions allow for the connection of the A- and C-rings and cyclization of the B-ring, respectively . The ABC-ring is then converted to the target by newly devised functional and protective group manipulations .Molecular Structure Analysis
Docetaxel’s primary mechanism of action is to bind beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Chemical Reactions Analysis
The chemical reactions of Docetaxel involve its interaction with microtubules. It binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Physical And Chemical Properties Analysis
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .Aplicaciones Científicas De Investigación
Anticancer Applications
Ethyl Docetaxel, primarily known as Docetaxel, is a chemotherapeutic agent widely used in cancer treatment. It exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC). The drug enhances microtubule assembly and stabilizes microtubules, disrupting normal cell division and exhibiting antitumor activity. Clinical trials have shown Docetaxel's efficacy in treating metastatic breast cancer, castration-resistant prostate cancer, and NSCLC, both as a monotherapy and in combination with other antineoplastic agents. Its activity in diseases other than breast and lung cancer, such as ovarian, gastric, and pancreatic cancers, has also been explored, showing response rates ranging from moderate to significant in different tumor types (Lyseng-Williamson & Fenton, 2005), (Shepard & Dreicer, 2010), (Qi et al., 2015), (Fulton & Spencer, 1996).
Nanotechnology and Drug Delivery
Advances in nanotechnology have led to the development of nanocarriers for the delivery of Docetaxel, aiming to improve its efficacy and specificity while reducing its side effects. Docetaxel's low oral bioavailability, poor aqueous solubility, and susceptibility to hepatic first-pass metabolism pose challenges in its administration. Nanocarriers can passively target cancer cells through enhanced permeability and retention effect, mitigating the drug's toxicity in normal tissue. This is especially significant in the treatment of lung cancer, where nanocarriers have shown promise in delivering Docetaxel effectively (Razak et al., 2021).
Pharmacokinetics and Variability
The pharmacokinetics of Docetaxel, including its absorption, distribution, metabolism, and excretion, are complex and characterized by large inter-individual variability (IIV). Factors influencing Docetaxel pharmacokinetics include liver impairment, drug-drug interactions, gender, castration status, and pharmacogenetics. Understanding these factors is crucial for optimizing the drug's efficacy and reducing toxicity (Nieuweboer et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
154044-47-0 |
|---|---|
Nombre del producto |
Ethyl Docetaxel |
Fórmula molecular |
C44H55NO14 |
Peso molecular |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Clave InChI |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Sinónimos |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
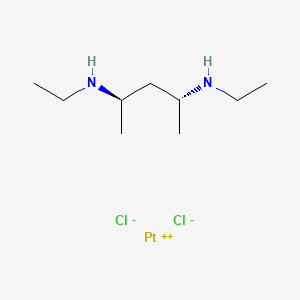
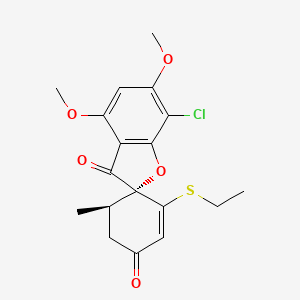
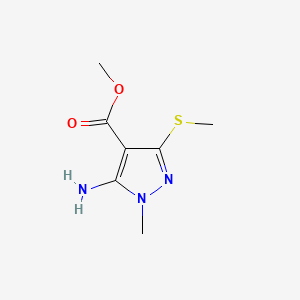
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
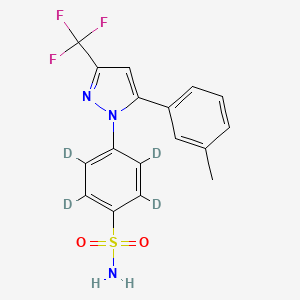
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)
